molecular formula C15H20BrNO4S B2814450 (2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-58-8

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2814450
CAS RN: 1797874-58-8
M. Wt: 390.29
InChI Key: MWZHEPSFIXFIDS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromo group, a methoxy group, an azetidine ring, and a sulfonyl group. These groups could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl and azetidine rings. The exact structure would depend on the specific locations of each of these groups on the rings .


Chemical Reactions Analysis

The bromo group could potentially undergo nucleophilic substitution reactions, the methoxy group could participate in ether cleavage reactions, the azetidine ring could undergo ring-opening reactions, and the sulfonyl group could participate in various reactions including reduction and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and methoxy groups could increase the compound’s polarity and potentially its boiling point .

Scientific Research Applications

Synthesis of PET Agents for Parkinson's Disease Imaging

Compounds similar to "(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" have been synthesized for potential use as PET (Positron Emission Tomography) agents. For instance, the synthesis of [11C]HG-10-102-01, aiming to image the LRRK2 enzyme in Parkinson's disease, demonstrates how specific molecular modifications can lead to applications in disease diagnosis and monitoring. The synthesis involved multiple steps including methylation and purification to achieve high radiochemical yield and purity, indicating the compound's potential in neuroimaging applications (Min Wang et al., 2017).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Another scientific application is in the synthesis and evaluation of novel bromophenol derivatives, including the carbonic anhydrase (CA) inhibitory potencies of these compounds. Research has shown that certain bromophenol derivatives can inhibit human isoforms of carbonic anhydrase, a family of enzymes that play crucial roles in physiological processes like pH regulation. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain neurological disorders (Yusuf Akbaba et al., 2013).

Antimicrobial and Antioxidant Applications

Compounds structurally related to "(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" have been investigated for their antimicrobial properties. The synthesis of specific bromophenol derivatives has shown potential in creating compounds with strong inhibitory activity against various strains of bacteria, indicating possible applications in developing new antimicrobial agents (N. Xu et al., 2003).

Furthermore, the antioxidant properties of similar compounds have been explored, demonstrating their efficacy in scavenging free radicals and potential as natural antioxidants. This suggests applications in preventing oxidative stress-related diseases or in the food industry to prevent oxidative deterioration (Ke-kai Li et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also aim to fully characterize its physical and chemical properties .

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-10(2)9-22(19,20)12-7-17(8-12)15(18)13-6-11(21-3)4-5-14(13)16/h4-6,10,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZHEPSFIXFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

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